Cas no 1448135-69-0 (2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide)

2,2-Dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a specialized organic compound featuring a thiophene-pyrazole hybrid scaffold. Its structure combines a 2,2-dimethylpropanamide moiety with a substituted pyrazole ring, offering potential utility in medicinal chemistry and agrochemical research. The thiophene group enhances electronic properties, while the pyrazole core provides a versatile heterocyclic framework for further functionalization. This compound may exhibit favorable stability and bioavailability due to its balanced lipophilic-hydrophilic characteristics. Its modular design allows for derivatization, making it a candidate for exploring structure-activity relationships in drug discovery or crop protection applications. The precise steric and electronic profile of this molecule suggests potential as an intermediate in synthesizing biologically active agents.
2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide structure
1448135-69-0 structure
Product name:2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide
CAS No:1448135-69-0
MF:C14H19N3OS
MW:277.38516163826
CID:6580182
PubChem ID:71808096

2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide
    • 2,2-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide
    • 2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
    • N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
    • F6439-4992
    • 1448135-69-0
    • CHEMBL4898936
    • AKOS024562587
    • Inchi: 1S/C14H19N3OS/c1-14(2,3)13(18)15-7-9-17-8-6-11(16-17)12-5-4-10-19-12/h4-6,8,10H,7,9H2,1-3H3,(H,15,18)
    • InChI Key: ZRBYBDOGNXMITB-UHFFFAOYSA-N
    • SMILES: C(NCCN1C=CC(C2SC=CC=2)=N1)(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 277.12488341g/mol
  • Monoisotopic Mass: 277.12488341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.2Ų

2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6439-4992-3mg
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
3mg
$94.5 2023-09-09
Life Chemicals
F6439-4992-20μmol
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6439-4992-30mg
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
30mg
$178.5 2023-09-09
Life Chemicals
F6439-4992-15mg
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
15mg
$133.5 2023-09-09
Life Chemicals
F6439-4992-2μmol
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6439-4992-1mg
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
1mg
$81.0 2023-09-09
Life Chemicals
F6439-4992-2mg
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
2mg
$88.5 2023-09-09
Life Chemicals
F6439-4992-10μmol
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6439-4992-4mg
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
4mg
$99.0 2023-09-09
Life Chemicals
F6439-4992-5μmol
2,2-dimethyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
1448135-69-0
5μmol
$94.5 2023-09-09

2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide Related Literature

Additional information on 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide

Research Brief on 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide (CAS: 1448135-69-0)

The compound 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide (CAS: 1448135-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-pyrazole hybrid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's role as a modulator of specific biological pathways. Preliminary research indicates that 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide exhibits selective binding affinity towards certain enzyme targets, particularly those involved in inflammatory and oncogenic processes. This selectivity makes it a valuable tool for understanding disease mechanisms and developing targeted therapies. Recent in vitro and in vivo studies have demonstrated its efficacy in reducing inflammatory markers and inhibiting tumor growth in preclinical models.

The synthesis of 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide has been optimized to improve yield and purity, as reported in recent publications. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance the efficiency of the production process. These advancements are critical for scaling up production for further clinical trials and commercial applications.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Results suggest that 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide has favorable bioavailability and stability, with minimal off-target effects. These properties are essential for its potential use as a therapeutic agent, as they indicate a lower likelihood of adverse side effects in human subjects.

In addition to its therapeutic potential, recent research has explored the compound's utility as a chemical probe. Its ability to selectively interact with specific biological targets makes it an invaluable tool for studying signal transduction pathways and identifying novel drug targets. This dual role as both a therapeutic candidate and a research tool underscores its versatility and importance in the field.

Looking ahead, further studies are needed to fully elucidate the compound's mechanisms of action and to validate its efficacy in clinical settings. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of 2,2-dimethyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}propanamide-based therapies. The ongoing research holds great promise for addressing unmet medical needs in areas such as oncology and inflammatory diseases.

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